3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole
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Overview
Description
3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.
Fluoroisoxazoles: Isoxazole derivatives with fluorine substitutions
Uniqueness
3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole is unique due to its specific structural features and potential biological activities. Its prop-1-en-1-yl substitution and tetrahydrocyclopenta ring system distinguish it from other isoxazole derivatives, contributing to its unique chemical and biological properties .
Properties
CAS No. |
131605-19-1 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole |
InChI |
InChI=1S/C9H13NO/c1-2-4-8-7-5-3-6-9(7)11-10-8/h2,4,7,9H,3,5-6H2,1H3/b4-2+ |
InChI Key |
ZGKRGKRTWDMLCW-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/C1=NOC2C1CCC2 |
SMILES |
CC=CC1=NOC2C1CCC2 |
Canonical SMILES |
CC=CC1=NOC2C1CCC2 |
Synonyms |
4H-Cyclopent[d]isoxazole,3a,5,6,6a-tetrahydro-3-(1-propenyl)-(9CI) |
Origin of Product |
United States |
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